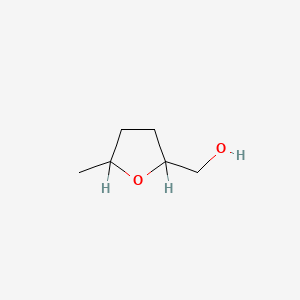
Tetrahydro-5-methylfuran-2-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydro-5-methylfuran-2-methanol is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 116.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
THMF serves as a versatile intermediate in organic synthesis, particularly in the transformation of biomass-derived compounds. It can be synthesized from 5-hydroxymethylfurfural (HMF), which is a valuable platform chemical derived from biomass.
Case Study: Hydrogenation of HMF
A study demonstrated the selective hydrogenolysis of HMF to produce THMF under mild conditions using palladium (Pd) nanoparticles supported on mesoporous carbon. The reaction achieved quantitative conversion of HMF to THMF within two hours, showcasing the efficiency of THMF production from renewable resources .
Biomarker for Tobacco Use
Recent research indicates that THMF can act as a biomarker for tobacco consumption. It has been detected in the urine of smokers, remaining traceable for several days post cessation. This property suggests its potential utility in monitoring smoking abstinence.
Table 2: Detection of THMF in Biological Samples
| Sample Type | Detection Method | Results |
|---|---|---|
| Urine of Smokers | Gas Chromatography-Mass Spectrometry (GC-MS) | Detected for several days post smoking cessation |
Environmental Applications
THMF's role extends into environmental chemistry, where it may be involved in the degradation processes of organic pollutants. Its structural properties allow it to interact with various environmental compounds, making it a candidate for studies on biodegradation pathways.
Propriétés
Numéro CAS |
54774-28-6 |
|---|---|
Formule moléculaire |
C6H12O2 |
Poids moléculaire |
116.16 g/mol |
Nom IUPAC |
[(2R,5S)-5-methyloxolan-2-yl]methanol |
InChI |
InChI=1S/C6H12O2/c1-5-2-3-6(4-7)8-5/h5-7H,2-4H2,1H3/t5-,6+/m0/s1 |
Clé InChI |
PCZHHBOJPSQUNS-NTSWFWBYSA-N |
SMILES |
CC1CCC(O1)CO |
SMILES isomérique |
C[C@H]1CC[C@@H](O1)CO |
SMILES canonique |
CC1CCC(O1)CO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















